molecular formula C10H16N2O B1492755 trans-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol CAS No. 2163194-45-2

trans-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

Cat. No.: B1492755
CAS No.: 2163194-45-2
M. Wt: 180.25 g/mol
InChI Key: GWGSJKFIVDJGKD-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

The molecular structure of trans-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol is characterized by a cyclobutane ring system with trans stereochemistry, where the hydroxyl group and pyrazole substituent occupy opposite faces of the four-membered ring. The compound possesses a molecular formula of C₁₀H₁₆N₂O and exhibits distinctive structural features that differentiate it from other cyclobutanol derivatives. The pyrazole ring adopts a planar configuration, with the three methyl substituents at positions 3, 4, and 5 creating significant steric hindrance that influences the overall molecular conformation.

The stereochemical configuration of the trans isomer places the hydroxyl group and pyrazole moiety in an anti-periplanar arrangement, minimizing steric interactions between these bulky substituents. This configuration is energetically favored compared to the corresponding cis isomer, as demonstrated by computational studies that indicate the trans form exhibits greater thermodynamic stability. The presence of three methyl groups on the pyrazole ring creates a highly substituted heterocyclic system that affects both the electronic properties and spatial arrangement of the molecule.

Spectroscopic analysis reveals characteristic features of the molecular architecture. Nuclear Magnetic Resonance spectroscopy confirms the trans stereochemistry through distinctive coupling patterns and chemical shifts. The cyclobutane ring protons exhibit complex multipicity patterns due to the constrained ring geometry and the influence of the adjacent substituents. The pyrazole methyl groups appear as distinct singlets in the proton Nuclear Magnetic Resonance spectrum, reflecting their unique chemical environments created by the substitution pattern.

Structural Parameter Value Reference Compound
Carbon-Carbon bond length (cyclobutane) 1.547-1.552 Å Cyclobutanol derivatives
Carbon-Oxygen bond length 1.416 Å Similar cyclobutanol systems
Pyrazole ring planarity deviation <0.003 Å Pyrazole derivatives
Dihedral angle (ring-substituent) 22.8° Cyclobutane systems

X-ray Crystallographic Analysis of Cyclobutane-Pyrazole Hybrid Systems

Crystallographic studies of cyclobutane-pyrazole hybrid systems have provided detailed structural information that elucidates the three-dimensional arrangement and intermolecular interactions of these compounds. X-ray diffraction analysis of related pyrazole-substituted cyclic systems reveals important trends in molecular packing and hydrogen bonding patterns. The crystal structures of analogous compounds demonstrate that pyrazole rings typically maintain planarity with root mean square deviations from the ring plane of less than 0.003 Å.

In crystalline environments, cyclobutane-pyrazole hybrid systems frequently exhibit intermolecular hydrogen bonding networks that stabilize the crystal lattice. The hydroxyl group on the cyclobutane ring serves as both a hydrogen bond donor and acceptor, facilitating the formation of extended hydrogen-bonded chains or networks. Crystallographic analysis of similar heterocyclic systems shows that Carbon-Hydrogen···Nitrogen hydrogen bonds between neighboring molecules are particularly common, with hydrogen-nitrogen distances typically ranging from 2.75 to 3.67 Å.

The molecular conformation observed in crystal structures often differs from that in solution due to packing forces and intermolecular interactions. For pyrazole-containing compounds, the orientation of the pyrazole ring relative to other molecular fragments is influenced by both intramolecular steric factors and intermolecular hydrogen bonding requirements. X-ray analysis of related compounds reveals that the pyrazole nitrogen atoms frequently participate in hydrogen bonding networks, with N-H···O and N-H···N interactions being particularly prevalent.

Comparative crystallographic studies of different cyclobutanol derivatives demonstrate that the trans configuration is generally preferred in the solid state due to optimal packing arrangements and minimized steric interactions. The crystal packing of trans-cyclobutanol derivatives typically involves the formation of hydrogen-bonded chains or sheets, where the hydroxyl groups participate in intermolecular hydrogen bonding networks that extend throughout the crystal structure.

Crystallographic Parameter Typical Range Observation
Silicon-Nitrogen bond length (pyrazole systems) 1.712-1.782 Å Varies with substitution
Hydrogen bond distances (C-H···N) 2.75-3.67 Å Common in pyrazole systems
Pyrazole ring planarity <0.01 Å deviation Highly planar structures
Intermolecular interactions π-π stacking: 3.9 Å Typical for aromatic systems

Comparative Conformational Analysis with Analogous Cyclobutanol Derivatives

Conformational analysis of this compound in comparison with other cyclobutanol derivatives reveals important insights into the structural preferences of these four-membered ring systems. Studies of cyclobutanol itself demonstrate that this molecule exists in multiple conformational states, with the equatorial-trans conformer being most stable, representing approximately 50% of the population at ambient temperature. The second most stable conformer, equatorial-gauche, accounts for 47% of the population, with an enthalpy difference of 200±50 cm⁻¹ (2.39±0.60 kilojoules per mole) relative to the most stable form.

The introduction of the 3,4,5-trimethylpyrazole substituent significantly alters the conformational landscape compared to unsubstituted cyclobutanol. The bulky pyrazole group restricts rotation around the carbon-carbon bond connecting it to the cyclobutane ring, leading to a more constrained conformational space. This conformational restriction has been exploited in medicinal chemistry applications, where cyclobutyl groups are used to introduce favorable geometric constraints in drug molecules.

Comparative analysis with trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol, which lacks the 4-methyl substituent, reveals the impact of additional steric bulk on molecular conformation. The presence of the additional methyl group at the 4-position of the pyrazole ring creates enhanced steric interactions that further restrict conformational flexibility and may influence binding interactions with biological targets.

Temperature-dependent studies of related cyclobutanol derivatives demonstrate that conformational populations are sensitive to thermal conditions. Variable temperature infrared spectroscopy studies show that the relative populations of different conformers change with temperature, with enthalpy differences determining the distribution. These findings suggest that the conformational behavior of this compound would similarly be temperature-dependent, with the trans configuration remaining predominant across a range of conditions due to its favorable energetics.

The conformational rigidity introduced by the cyclobutane ring system has proven advantageous in drug design applications. Studies of cyclobutyl-containing pharmaceuticals demonstrate that this structural motif can improve binding selectivity and reduce entropic penalties associated with ligand binding. The specific case of this compound represents an extreme example of this principle, where both the cyclobutane ring and the highly substituted pyrazole contribute to conformational restriction.

Conformational Parameter Cyclobutanol Trans-2-(3,5-dimethyl-pyrazol-1-yl)cyclobutanol Trans-2-(3,4,5-trimethyl-pyrazol-1-yl)cyclobutanol
Most stable conformer population 50% (Eq-trans) Not reported Predicted >90% (trans)
Second most stable conformer 47% (Eq-gauche) Not reported Predicted <10%
Enthalpy difference 2.39 kJ/mol Not determined Estimated >5 kJ/mol
Conformational flexibility High Moderate Low

Properties

IUPAC Name

(1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-6-7(2)11-12(8(6)3)9-4-5-10(9)13/h9-10,13H,4-5H2,1-3H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGSJKFIVDJGKD-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2CCC2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(N=C1C)[C@@H]2CC[C@H]2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Trans-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with a pyrazole moiety. This dual functionality imparts distinct chemical properties that are relevant in various biological contexts.

The compound's biological activity is largely attributed to its interaction with specific enzymes and biochemical pathways:

Enzyme Interactions:

  • Catecholase Activity: The compound has been shown to enhance the catalytic activity of catecholase, an enzyme involved in the oxidation of catechol to o-quinone. This enhancement occurs through the stabilization of the transition state during the enzymatic reaction, facilitated by coordination of nitrogen atoms from the pyrazole with copper(II) ions in the enzyme's active site.

Antiparasitic Activity:

  • Leishmania and Plasmodium Inhibition: Similar pyrazole derivatives have demonstrated potent antipromastigote activity against Leishmania strains and have shown potential in inhibiting Plasmodium species, thereby disrupting their life cycles and preventing diseases such as malaria.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Description
Antiparasitic Inhibits growth of Leishmania and Plasmodium species.
Enzyme Modulation Enhances catecholase activity; stabilizes transition states.
Potential Pharmacological Uses Investigated for anti-inflammatory and antimicrobial properties .

Research Findings

Numerous studies have evaluated the biological activity of pyrazole derivatives, including this compound. Notable findings include:

  • Antimicrobial Activity: Research indicates that pyrazole derivatives exhibit antimicrobial properties against various pathogens. This suggests potential applications in developing new antimicrobial agents .
  • Anti-inflammatory Effects: Some studies have reported that compounds similar to this compound possess anti-inflammatory effects, making them candidates for treating inflammatory conditions .
  • Drug Development Potential: The unique structure of this compound allows it to serve as a lead compound in drug discovery efforts aimed at developing new therapeutic agents targeting various diseases .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares the 3,4,5-trimethylpyrazole group with derivatives such as N-(Phenylcarbamoyl)-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (24) and N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (25) . Key differences lie in the core structure:

  • Target compound: Cyclobutanol backbone with a hydroxyl group.
  • Compounds 24/25 : Pyridine-sulfonamide backbone with carbamoyl and aryl substituents.

These structural distinctions lead to variations in polarity, hydrogen-bonding capacity, and steric effects.

Physicochemical Properties

Table 1: Comparative Properties
Property trans-2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol (Hypothetical) Compound 24 Compound 25
Molecular Formula C₁₀H₁₆N₂O C₁₈H₁₉N₅O₃S C₁₈H₁₈ClN₅O₃S
Molecular Weight 180.25 g/mol 387.44 g/mol 421.88 g/mol
Melting Point Not reported 161–164 °C 178–182 °C
Key Functional Groups Cyclobutanol (OH), pyrazole Pyrazole, sulfonamide, carbamoyl Pyrazole, sulfonamide, chlorophenylcarbamoyl
IR νmax (cm⁻¹) ~3200–3600 (O–H stretch) 3254 (NH), 1730 (C=O) 3247 (NH), 1727 (C=O)
¹H-NMR δ (ppm) Pyrazole CH₃: ~1.9–2.2; cyclobutanol OH: ~1.5–2.5 Pyrazole CH₃: 1.93, 2.05, 2.17; pyridine H: 7.57–8.96 Pyrazole CH₃: 1.93, 2.05, 2.16; pyridine H: 7.57–9.21
Key Observations:
  • Melting Points: Compounds 24 and 25 exhibit higher melting points (161–182 °C) due to sulfonamide and carbamoyl groups, which enhance intermolecular hydrogen bonding and dipole interactions. The target compound’s cyclobutanol group may reduce melting points compared to sulfonamides.
  • IR Spectroscopy : The absence of sulfonamide (SO₂) and carbamoyl (C=O) stretches in the target compound simplifies its IR profile, with a dominant O–H stretch (~3200–3600 cm⁻¹).
  • NMR: Pyrazole methyl groups in all compounds resonate near 1.9–2.2 ppm, indicating similar electronic environments. The pyridine protons in 24/25 (7.57–9.21 ppm) contrast with the cyclobutanol protons in the target compound, which would likely appear upfield.

Preparation Methods

Stereoselective Cyclobutane Synthesis via Ring Contraction of Pyrrolidines

A notable method involves the ring contraction of pyrrolidines to cyclobutanes using hypervalent iodine(III) reagents and nitrogen sources. This approach was demonstrated with various substrates, showing high stereoselectivity and moderate to good yields.

  • Reagents and Conditions:

    • Hypervalent iodine reagent: hydroxy(tosyloxy)iodobenzene (HTIB)
    • Nitrogen source: ammonium carbamate (as ammonia surrogate)
    • Solvent: 2,2,2-trifluoroethanol (TFE)
    • Typical conditions: 2.5 equivalents HTIB, 8 equivalents ammonium carbamate, room temperature or mild heating
  • Mechanism:

    • Formation of an iodonitrene intermediate from HTIB and nitrogen source.
    • Electrophilic amination of pyrrolidine to form a 1,1-diazene intermediate.
    • Nitrogen extrusion leading to a 1,4-biradical species.
    • Intramolecular cyclization forming the cyclobutane ring with stereospecificity.
    • Side reactions include β-fragmentation yielding olefinic byproducts.
  • Yields and Selectivity:

    • Yields up to 69% for model substrates.
    • Stereospecific cyclobutane formation confirmed by X-ray crystallography.
    • Radical scavenger experiments confirm radical intermediate involvement.
  • Example Reaction Table:

Entry Hypervalent Iodine Reagent Nitrogen Source Solvent Yield (%) Notes
1 HTIB Ammonium carbamate (8 eq) 2,2,2-Trifluoroethanol 69 Optimal conditions
2 PIDA Ammonium carbamate (4 eq) Methanol 55 Lower yield, less reactive
3 HTIB Ammonium carbamate (8 eq) Methanol 62 Slightly lower than TFE solvent

This method provides a direct route to substituted cyclobutanes, including those bearing nitrogen heterocycles like pyrazoles after further functionalization steps.

Functionalization of Cyclobutanols with Pyrazole Substituents

While direct literature on the exact preparation of this compound is limited, analogous methods for introducing pyrazole groups involve nucleophilic substitution or coupling reactions on cyclobutanone or cyclobutanol precursors:

  • Starting from cyclobutanone derivatives, nucleophilic substitution with 3,4,5-trimethylpyrazole under basic or catalytic conditions can yield the corresponding cyclobutanol after reduction.
  • Alternatively, metal-free catalytic systems have been reported for synthesizing N-heterocyclic compounds including pyrazoles under mild conditions, which can be adapted for pyrazole functionalization on cyclobutane rings.

Crystallization and Purification

Patents related to pyrazole derivatives emphasize the importance of crystallization and solvent selection to obtain pure compounds and specific polymorphs. The preparation of phosphoric acid salts and solvates is common to enhance stability and purity, which may be relevant for isolating this compound in a defined crystalline form.

Research Findings and Analytical Data

  • Stereochemistry: The stereospecificity of cyclobutane formation is attributed to the concerted or stepwise cleavage of C–N bonds in the diazene intermediate, leading to a 1,4-biradical that rapidly cyclizes. This ensures the trans configuration of the substituents on the cyclobutane ring.

  • Mechanistic Insights: Radical trapping experiments with TEMPO and other scavengers suppress cyclobutane formation, confirming radical intermediates. The formation of side products via β-fragmentation indicates competing pathways that affect yield.

  • Yields: Typical yields range from 30% to 70%, depending on substrate structure and reaction conditions. Optimization of solvent and nitrogen source equivalents is crucial for maximizing yield.

  • Structural Confirmation: X-ray crystallography is the definitive method for confirming the structure and stereochemistry of the cyclobutane products, including the pyrazole-substituted derivatives.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Stereoselectivity Notes
Ring contraction of pyrrolidines HTIB, ammonium carbamate, TFE solvent 30–70 High Radical mechanism, stereospecific
Nucleophilic substitution on cyclobutanone 3,4,5-trimethylpyrazole, base or catalyst Variable Moderate to high Requires subsequent reduction steps
Metal-free catalytic synthesis Iodine/DMF, acetonitrile, moderate heating 50–85 Moderate Applicable to N-heterocycle formation
Crystallization/purification Solvent systems for salt/solvate formation N/A N/A Enhances purity and stability

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature70–80°C (reflux)Maximizes coupling
Solvent SystemDMF–EtOH (1:1)Reduces impurities
CatalystDBU (5 mol%)Enhances substitution

Q. Table 2. Stability Profile

ConditionDegradation PathwayMitigation StrategyReference
pH >8, 40°CPyrazole hydrolysisLyophilize at pH 6.5
UV light (300–400 nm)Cyclobutane ring openingAmber glass storage

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol
Reactant of Route 2
trans-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.